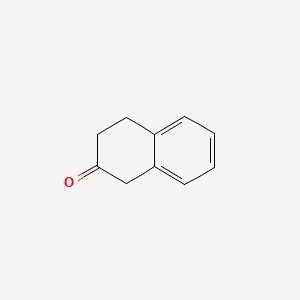

2-Tetralone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZIWSINLBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060193 | |

| Record name | 2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-93-8 | |

| Record name | 2-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46ZZ833BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Tetralone chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Tetralone

Abstract

This compound (3,4-dihydronaphthalen-2(1H)-one) is a bicyclic ketone and a pivotal intermediate in modern organic synthesis.[1][2] Structurally a derivative of tetralin, it features a unique combination of a reactive ketone, α-methylene protons, and an aromatic ring, bestowing upon it a versatile and multifaceted reactivity profile. This guide provides a comprehensive exploration of the core chemical properties and reactivity of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its spectroscopic signature, the nuanced chemistry of its enolate, reactions at the carbonyl center, and transformations involving the aromatic moiety. The narrative emphasizes the causality behind its reactivity and provides field-proven insights into its application as a foundational scaffold for complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.[3][4][5]

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₀O, is a colorless to pale yellow liquid that serves as a crucial building block in synthetic chemistry.[1][2] Its structure, which fuses a cyclohexanone ring with a benzene ring, provides multiple sites for chemical modification. This unique topology makes it an attractive starting material for constructing polycyclic systems.[6] Historically, substituted 2-tetralones were challenging to synthesize, often requiring multi-step processes with poor yields.[6] However, modern synthetic methods have made them more accessible, expanding their utility.[7][8]

The significance of the this compound scaffold is particularly pronounced in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceutical drugs, including the neuroleptic spirodone, the antitussive nepinalone, and the anti-inflammatory trioxifene.[1] Furthermore, derivatives of this compound have been investigated for a wide range of therapeutic applications, including as antidepressants, agents for treating Alzheimer's disease, and as antitumor and antimicrobial compounds.[5][9][10]

Caption: Molecular structure of this compound with IUPAC numbering.

Physicochemical and Spectroscopic Properties

A thorough understanding of this compound's physical and spectroscopic properties is fundamental for its effective use in synthesis, including predicting its behavior in reaction mixtures and characterizing its derivatives.

Physical Properties

This compound is typically a colorless liquid or a low-melting solid at room temperature.[3][11] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2][11] |

| Molar Mass | 146.19 g·mol⁻¹ | [1][12] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.106 g/mL at 25 °C | [1][3][11] |

| Melting Point | 18 °C | [1][11] |

| Boiling Point | 70–71 °C at 0.25 mmHg; 131 °C at 11 mmHg | [1][11] |

| Refractive Index (n20/D) | 1.560 | [11] |

| CAS Number | 530-93-8 | [1][2] |

Spectroscopic Profile

The spectroscopic data for this compound is consistent with its structure, providing clear markers for its identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the region of δ 7.0-7.5 ppm. The aliphatic protons at C1, C3, and C4, being adjacent to the carbonyl group or the aromatic ring, exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the structure.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum displays a signal for the carbonyl carbon (C2) around δ 208-212 ppm. The aromatic carbons appear in the δ 126-144 ppm range, while the aliphatic carbons (C1, C3, C4) are found upfield.[12][13]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption band, typically observed around 1715-1725 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching are also present.[12]

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound shows a molecular ion (M⁺) peak at m/z 146.[14] Key fragmentation patterns often involve the loss of ethylene (C₂H₄) or carbon monoxide (CO), leading to characteristic fragment ions.[14]

Core Reactivity: A Multifaceted Chemical Hub

The reactivity of this compound is dominated by three principal regions: the acidic α-carbons (C1 and C3), the electrophilic carbonyl group (C2), and the nucleophilic aromatic ring. This trifecta of reactive sites allows for a diverse array of chemical transformations.

Caption: A logical diagram illustrating the primary centers of reactivity in the this compound molecule.

Reactivity at the α-Carbon: The Power of the Enolate

The protons on the carbons adjacent to the carbonyl group (C1 and C3) are acidic and can be removed by a suitable base to form a nucleophilic enolate.[15] This enolate is the cornerstone of this compound's utility in C-C bond formation.

-

3.1.1 Enolate Formation and Regioselectivity: Deprotonation can occur at either C1 or C3. The choice of base and reaction conditions (e.g., temperature) determines which enolate is formed, allowing for regioselective reactions.

-

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the rapid removal of the more accessible, less sterically hindered proton at C3, forming the kinetic enolate.[15]

-

Thermodynamic Enolate: Using a weaker base under equilibrium conditions (higher temperatures) favors the formation of the more substituted, thermodynamically more stable enolate at C1.[15]

-

-

3.1.2 Alkylation and Acylation: The generated enolate is a potent nucleophile that readily reacts with electrophiles like alkyl halides and acyl chlorides. This allows for the straightforward introduction of various substituents at the C1 or C3 position, a key strategy for building molecular complexity.[16][17]

-

3.1.3 Robinson Annulation: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[18][19] this compound is an excellent substrate for this reaction. When treated with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) in the presence of a base, it undergoes a Michael addition to form a 1,5-diketone intermediate. This intermediate then cyclizes via an intramolecular aldol condensation to yield a new, fused six-membered ring, forming a tricyclic enone system.[20][21] This is a cornerstone reaction in the synthesis of steroids and other polycyclic natural products.[19]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 530-93-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2(1H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Robinson annulation - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

- 21. Robinson Annulation | NROChemistry [nrochemistry.com]

A Spectroscopic Deep Dive: Unraveling the Molecular Signature of 2-Tetralone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetralone, with the chemical formula C₁₀H₁₀O, is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals.[1] Its rigid, conformationally restrained scaffold makes it an attractive building block in drug discovery. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into its molecular architecture and behavior. This document is designed to be a practical resource for scientists, enabling confident identification and characterization of this important synthetic intermediate.

Chemical Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound and the numbering convention used for assigning signals.

Figure 2: Relationship between proton environment and ¹H NMR signals in this compound.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of a deuterated solvent. [2]2. Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C-2 (C=O) |

| ~144 | C-8a |

| ~134 | C-4a |

| ~132 | C-7 |

| ~129 | C-5 |

| ~127 | C-6 |

| ~126 | C-8 |

| ~45 | C-1 |

| ~38 | C-3 |

| ~29 | C-4 |

Interpretation and Causality:

-

Carbonyl Carbon (~208 ppm): The most downfield signal corresponds to the carbonyl carbon (C-2). The high electronegativity of the oxygen atom and the sp² hybridization cause a significant deshielding effect.

-

Aromatic Carbons (126-144 ppm): The six aromatic carbons appear in this region. The quaternary carbons (C-4a and C-8a) are typically further downfield than the protonated carbons.

-

Aliphatic Carbons (29-45 ppm): The three aliphatic carbons appear in the upfield region of the spectrum. The C-1 carbon is the most downfield of the aliphatic carbons due to its proximity to the carbonyl group.

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Experimental Protocol: IR of this compound

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. [3]Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal. [4]2. Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is a plot of transmittance versus wavenumber.

IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3020 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

Interpretation and Causality:

-

C=O Stretch (~1715 cm⁻¹): The most characteristic peak in the IR spectrum of this compound is the strong absorption at approximately 1715 cm⁻¹, which is indicative of a saturated six-membered ring ketone. [5]* Aromatic C-H Stretch (~3060-3020 cm⁻¹): The absorptions in this region are characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring.

-

Aliphatic C-H Stretch (~2950-2850 cm⁻¹): These peaks correspond to the C-H stretching vibrations of the methylene groups in the aliphatic ring.

-

Aromatic C=C Stretch (~1600, 1495, 1450 cm⁻¹): These absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [6]It provides information about the molecular weight and fragmentation pattern of a molecule. [7] Experimental Protocol: MS of this compound

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. [8]2. Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small, volatile molecules like this compound.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 146 | High | Molecular Ion [M]⁺ |

| 118 | High | [M-CO]⁺ |

| 117 | Moderate | [M-CO-H]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Interpretation and Fragmentation:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 146, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. [9]

-

[M]⁺ (m/z 146): The molecular ion is formed by the loss of one electron.

-

[M-CO]⁺ (m/z 118): A characteristic fragmentation for ketones is the loss of a neutral carbon monoxide (CO) molecule via a McLafferty-type rearrangement or alpha-cleavage.

-

[M-CO-H]⁺ (m/z 117): Subsequent loss of a hydrogen radical from the [M-CO]⁺ fragment.

-

[C₇H₆]⁺ (m/z 90) and [C₇H₅]⁺ (m/z 89): These fragments likely arise from further rearrangements and fragmentation of the aromatic portion of the molecule.

Figure 3: Proposed major fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. By understanding the principles behind each technique and the specific spectral features of this compound, researchers can confidently utilize this valuable intermediate in their synthetic endeavors.

References

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]

-

Wikipedia. (2023, December 1). Sample preparation in mass spectrometry. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

University of Calgary. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

RevisionDojo. (2025, November 21). Infrared Spectroscopy Explained. Retrieved from [Link]

-

ACS Publications. (n.d.). Interpretation of Infrared Spectra Second Edition. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (1974, November 1). Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-1-tetralone. Retrieved from [Link]

-

Wikipedia. (2023, October 11). This compound. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pharmatutor.org [pharmatutor.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. revisiondojo.com [revisiondojo.com]

- 6. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

2-Tetralone synthesis from naphthalene derivatives

An In-depth Technical Guide to the Synthesis of 2-Tetralone from Naphthalene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or 3,4-dihydronaphthalen-2(1H)-one, is a pivotal bicyclic ketone intermediate in the synthesis of complex molecular scaffolds.[1] Its rigid framework and versatile reactivity make it a valuable building block in medicinal chemistry, notably for constructing a range of pharmaceutical agents, including dopamine receptor agonists and other neurologically active compounds.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound originating from naphthalene and its immediate derivatives. We will dissect the core chemical transformations, offer detailed experimental protocols derived from established literature, and analyze the strategic considerations essential for laboratory-scale synthesis and process development.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from the flat, aromatic naphthalene system fundamentally requires the selective dearomatization and oxidation of one of the aromatic rings.[3] The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The most prevalent and practical approaches can be broadly categorized into three distinct strategies:

-

Reductive Dearomatization of 2-Naphthyl Ethers: A classic and reliable method involving a Birch-type reduction to form an enol ether, which is subsequently hydrolyzed.

-

Oxidation of Tetralin: A direct approach that leverages the pre-hydrogenated naphthalene derivative, tetralin, but faces challenges in regioselectivity.

-

Isomerization from 1-Tetralone: An indirect but powerful route for specific substitution patterns, involving a multi-step rearrangement of the more common 1-tetralone isomer.

The following diagram illustrates these primary transformations starting from the common precursor, naphthalene.

Caption: Workflow for this compound synthesis via Birch reduction.

Field Insights

-

Expertise: The use of the bisulfite adduct is critical. This compound is prone to air oxidation and can be unstable upon storage. [4]The crystalline adduct is highly stable and provides an excellent method for both purification and long-term storage.

-

Trustworthiness: While the overall yield is moderate, the protocol is highly reliable and the final product is of high purity, which is essential for subsequent steps in a drug development campaign.

-

Causality: Using a 2-alkoxy derivative is key. Attempting a Birch reduction on unsubstituted naphthalene under these conditions primarily yields 1,4-dihydronaphthalene, which upon isomerization and further reduction leads to tetralin, not this compound. [5][6]

Method 2: Catalytic Oxidation of Tetralin

A more direct and potentially "greener" route involves the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin). Tetralin itself is produced industrially by the catalytic hydrogenation of naphthalene. [7][8]This method is attractive from an atom economy perspective but is plagued by challenges of selectivity.

Reaction Mechanism

The liquid-phase oxidation of tetralin typically proceeds through a free-radical autoxidation mechanism. The benzylic C-H bonds at the C1 and C4 positions are significantly weaker than the C-H bonds at C2 and C3, making them the primary sites of initial hydrogen abstraction.

-

Initiation: Formation of a tetralinyl radical.

-

Propagation: The radical reacts with O₂ to form a peroxyl radical. This radical then abstracts a hydrogen atom from another tetralin molecule to form tetralin hydroperoxide (TOOH) and a new tetralinyl radical.

-

Decomposition: The hydroperoxide, particularly in the presence of a metal catalyst, decomposes to form an alkoxy radical, which can then lead to the formation of 1-tetralol and 1-tetralone.

Achieving oxidation at the C2 position to form this compound is kinetically disfavored. Therefore, specialized catalytic systems are required to steer the reaction towards the desired isomer.

Experimental Considerations

The direct, selective oxidation of tetralin to this compound is not a standard laboratory preparation due to the formation of multiple byproducts, primarily 1-tetralone and 1-tetralol. [9]However, research into heterogeneous catalysts shows some promise.

-

Catalyst Systems: Studies using copper (Cu/PVP) and chromium (Cr/PVP) polymer-bound catalysts have shown that tetralin can be oxidized by air to a mixture of products. [9]For example, a Cr/PVP catalyst gave a tetralone-to-tetralol ratio of approximately 8. [9]* Alternative Oxidants: A patented method describes using a transition metal-doped mesoporous material (Co/MTiO₂) with 30% hydrogen peroxide as the oxidant. This system reportedly achieves high conversion and selectivity for "tetralone," although the isomeric ratio is not specified. [10]

Data Summary

| Catalyst System | Oxidant | Temp. | Time | Conversion | Selectivity (Ketone/Alcohol) | Source |

| Cu/PVP | Air | 90°C | 24 h | ~24% | ~7 (molar ratio) | [9] |

| Cr/PVP | Air | 90°C | 24 h | ~24% | ~8 (molar ratio) | [9] |

| Co/MTiO₂ | 30% H₂O₂ | N/A | N/A | 97.6% | 75.5% (for tetralone) | [10] |

Field Insights

-

Expertise: The primary challenge is overcoming the inherent reactivity of the benzylic positions. The formation of 1-tetralone is often rapid, and under basic conditions, it can enolize and undergo further oxidation, leading to inhibitors and colored byproducts. [11]* Trustworthiness: This route is less reliable for the specific synthesis of pure this compound compared to the Birch reduction. It is more relevant for industrial processes where mixtures can be tolerated or separated. For drug discovery, where structural purity is paramount, this method is generally avoided unless a highly selective catalyst is developed.

Method 3: Isomerization from 1-Tetralone

Given that 1-tetralone is often the major product from tetralin oxidation and is readily accessible through other routes (e.g., Friedel-Crafts cyclization of 4-phenylbutanoic acid), converting it to the this compound isomer is a synthetically valuable strategy. This is typically achieved via a reduction-dehydration-epoxidation-rearrangement sequence.

Reaction Mechanism and Workflow

The core of this strategy is the acid-catalyzed rearrangement of an epoxide derived from 1-tetralone. The workflow is as follows:

-

Reduction: The ketone at C1 is reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (NaBH₄) to form 1-tetralol.

-

Dehydration: The resulting alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) to generate a double bond. This typically yields 3,4-dihydronaphthalene.

-

Epoxidation: The alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

-

Rearrangement: The crucial step involves treating the epoxide with a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂). The Lewis acid coordinates to the epoxide oxygen, facilitating a ring-opening and a hydride shift that results in the formation of the C2 ketone.

Caption: Multi-step conversion of 1-tetralone to this compound.

Experimental Protocol: Conceptual Outline

A detailed protocol for this transformation is described in a patent for the synthesis of 6-bromo-2-tetralone from its corresponding 1-tetralone precursor. [12]The steps are broadly applicable.

-

Reduction: Dissolve the starting 1-tetralone derivative in a protic solvent like ethanol and cool in an ice bath. Add sodium borohydride portion-wise and stir until the reaction is complete (monitored by TLC).

-

Dehydration: Dissolve the crude alcohol in an aprotic solvent like benzene or toluene. Add a catalytic amount of p-toluenesulfonic acid and heat to reflux, typically with a Dean-Stark trap to remove water.

-

Epoxidation: Dissolve the resulting alkene in a chlorinated solvent like dichloromethane. Add a base like sodium bicarbonate, followed by the portion-wise addition of m-CPBA at 0°C.

-

Rearrangement: Dissolve the crude epoxide in an aprotic solvent like benzene and add a catalytic amount of boron trifluoride etherate. Stir at room temperature until the rearrangement is complete.

Field Insights

-

Expertise: This pathway offers excellent control and is particularly useful for preparing substituted 2-tetralones that are otherwise difficult to access. Each step is a standard, high-yielding organic transformation.

-

Causality: The Lewis acid-catalyzed rearrangement is the key step. The regioselectivity of the ring-opening and subsequent hydride shift is driven by the formation of the more stable benzylic carbocation intermediate, which ultimately leads to the ketone at the C2 position.

-

Trustworthiness: While being a multi-step process, this route is highly logical and each step can be monitored and purified, ensuring the fidelity of the final product. This self-validating system is crucial in drug development where process control is paramount. [13]

Conclusion for the Practitioner

The synthesis of this compound from naphthalene derivatives offers a choice between distinct strategic pathways, each with its own set of advantages and challenges.

-

For high-purity, laboratory-scale synthesis , the reductive cleavage of a 2-naphthyl ether remains the gold standard. Its reliability and the elegant purification via the bisulfite adduct ensure a high-quality product suitable for multi-step pharmaceutical synthesis. [4]* The catalytic oxidation of tetralin represents a more atom-economical but less selective approach. It is an active area of research, but currently lacks the precision required for most fine chemical and pharmaceutical applications without significant advances in catalyst design.

-

The isomerization from 1-tetralone is a powerful and versatile strategy, especially for accessing complex, substituted 2-tetralones. Its multi-step nature is offset by the high yields and predictability of each individual transformation.

For professionals in drug development, the choice of synthesis will be dictated by the specific molecular target, scale, and the need for process robustness. The classic Birch reduction approach provides a dependable baseline, while the isomerization route offers greater flexibility for analog synthesis.

References

- Effect of tetralol and tetralone in the tetralin oxidation with copper and chromium heterogeneous catalysts. (2007). Journal of the Chilean Chemical Society.

-

β-TETRALONE. Organic Syntheses. [Link]

-

This compound. Wikipedia. [Link]

-

THE INFLUENCE OF ALKALI ON THE OXIDATION OF TETRALIN. (1951). Canadian Journal of Chemistry. [Link]

-

Dearomatization of naphthalene: novel stereoselective cyclization reactions promoted by Osmium(II). (2000). Journal of Organic Chemistry. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound | C10H10O. PubChem. [Link]

- Method for synthesizing tetralone by liquid-phase catalytic oxidation of tetralin.

- Method for synthesizing 6-bromo-2-tetralone.

-

A new, safe and convenient procedure for reduction of naphthalene and anthracene: synthesis of tetralin in a one-pot reaction. ResearchGate. [Link]

-

Synthesis of Drugs. Drug Design Org. [Link]

-

Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. (2001). Journal of Organic Chemistry. [Link]

-

Why does Birch reduction of naphthalene with isoamyl alcohol form tetralin instead of 1,4-dihydrodialin (as formed with C2H5OH)? Chemistry Stack Exchange. [Link]

-

Tetralin. Wikipedia. [Link]

-

6-METHOXY-β-TETRALONE. Organic Syntheses. [Link]

-

New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (2020). MDPI. [Link]

-

Illustration of the oxidation of 1-tetranol (alcohol of tetralin). ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Dearomatization of naphthalene: novel stereoselective cyclization reactions promoted by Osmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Tetralin - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. CN101337872A - Method for synthesizing tetralone by liquid-phase catalytic oxidation of tetralin - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 13. Synthesis of Drugs - Drug Design Org [drugdesign.org]

The Synthesis of 2-Tetralone: A Mechanistic Exploration for Drug Development Professionals

Abstract

2-Tetralone, a pivotal bicyclic ketone, serves as a cornerstone in the synthesis of a multitude of pharmaceutical agents and complex organic molecules. Its unique structural motif, featuring a fused benzene ring and a cyclohexanone moiety, provides a versatile scaffold for the development of novel therapeutics. This in-depth technical guide elucidates the core synthetic methodologies for the formation of this compound, with a focus on the underlying reaction mechanisms. We will explore classical and contemporary approaches, including the oxidation of tetralin, intramolecular Friedel-Crafts acylation, the Robinson annulation, and the Darzens condensation. Each section will provide a detailed mechanistic breakdown, field-proven experimental protocols, and a critical analysis of the strategic considerations inherent in each synthetic choice. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound synthesis to empower their own research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₁₀H₁₀O, is a colorless oil that has garnered significant attention in the field of medicinal chemistry.[1] It is a key intermediate in the synthesis of a diverse array of pharmaceutical drugs, including nepinalone, napamezole, and spirodone.[1] The synthetic accessibility and the chemical versatility of the this compound core make it an attractive starting point for the construction of complex molecular architectures. A thorough understanding of the mechanisms governing its formation is paramount for the efficient and scalable production of these vital compounds.

This guide will navigate through the principal synthetic routes to this compound, providing not just a procedural overview, but a deep dive into the "why" behind each experimental step. By understanding the causality of reaction pathways, chemists can better troubleshoot, optimize, and adapt these methodologies to their specific synthetic targets.

Oxidation of Tetralin: A Direct and Atom-Economical Approach

The direct oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin), a readily available starting material derived from the hydrogenation of naphthalene, represents an industrially significant route to tetralones.[2][3][4] This approach is appealing due to its atom economy and the relatively low cost of the feedstock. The selectivity between 1-tetralone and this compound is a critical aspect of this methodology and is highly dependent on the choice of catalyst and reaction conditions.

Catalytic Aerobic Oxidation

The use of transition metal catalysts in the presence of air or oxygen is a common strategy for the oxidation of tetralin.[5][6] Copper and chromium-based catalysts have been shown to be effective in promoting this transformation.[5]

Mechanism: The reaction proceeds through a free-radical autoxidation mechanism. The catalyst facilitates the initiation step, which involves the abstraction of a hydrogen atom from the tetralin molecule to form a tetralinyl radical. This is followed by reaction with molecular oxygen to form a hydroperoxide intermediate. Subsequent decomposition of the hydroperoxide, often catalyzed by the metal, leads to the formation of 1-tetralone and 1-tetralol as the primary products.[7] The formation of this compound via this method is generally less favored due to the higher activation energy required for the abstraction of a hydrogen atom from the C2 position compared to the benzylic C1 position.

Experimental Protocol: Cu/PVP Catalyzed Oxidation of Tetralin [5]

-

Catalyst Preparation: A Cu/PVP (poly(4-vinylpyridine)) catalyst is prepared by impregnating the polymer support with a solution of a copper salt (e.g., CuCl₂).

-

Reaction Setup: A semi-continuous stirred tank reactor is charged with tetralin and the Cu/PVP catalyst.

-

Reaction Execution: Air is bubbled through the reaction mixture at a controlled temperature (e.g., 60-80 °C).

-

Monitoring and Workup: The reaction progress is monitored by gas chromatography (GC). Upon completion, the catalyst is filtered off, and the product mixture is purified by distillation.

Data Presentation: Comparison of Cu/PVP and Cr/PVP Catalysts for Tetralin Oxidation [5]

| Catalyst | Tetralin Conversion (%) | Selectivity to Tetralone + Tetralol (%) | Tetralone/Tetralol Molar Ratio |

| Cu/PVP | ~24 | >95 | ~7 |

| Cr/PVP | ~24 | >95 | ~8 |

Photocatalytic Oxidation

Recent advancements have explored the use of visible-light-promoted photocatalysis for the selective oxidation of tetralin.[2] Boron-doped polymeric carbon nitride has emerged as a promising metal-free catalyst for this transformation, offering a greener alternative to traditional methods.[2]

Mechanism: The photocatalytic mechanism involves the generation of electron-hole pairs in the semiconductor catalyst upon irradiation with visible light. The photogenerated holes can directly oxidize the tetralin molecule, while the electrons can reduce molecular oxygen to form reactive oxygen species, which then participate in the oxidation process.

Diagram: General Mechanism of Catalytic Oxidation of Tetralin

Caption: Catalytic oxidation of tetralin to 1-tetralone and 1-tetralol.

Intramolecular Friedel-Crafts Acylation: Building the Bicyclic Core

The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of tetralones.[8][9][10] This reaction involves the cyclization of a suitable 4-arylbutyric acid or its derivative in the presence of a Lewis or Brønsted acid catalyst.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism.[11] The key steps are:

-

Formation of the Acylium Ion: The carboxylic acid (or its derivative, such as an acid chloride) reacts with the acid catalyst to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring in an intramolecular fashion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the cyclic ketone.

Diagram: Mechanism of Intramolecular Friedel-Crafts Acylation

Caption: Intramolecular Friedel-Crafts acylation for 1-tetralone synthesis.

A Cleaner Approach: Single-Stage Acylation-Cycloalkylation

A more modern and environmentally friendly variation involves the direct reaction of a 1-alkene with a substituted phenylacetic acid in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid.[12][13] This single-stage process forms a mixed anhydride in situ, which then acylates the alkene, followed by an intramolecular cycloalkylation to yield the this compound.[12][13] This method avoids the use of thionyl chloride and aluminum trichloride, which are common in traditional Friedel-Crafts reactions.[12][13]

Experimental Protocol: Single-Stage Synthesis of 4-(1-Butyl)-2-tetralone [13]

-

Reagent Preparation: A solution of phenylacetic acid in trifluoroacetic anhydride is prepared.

-

Reaction Initiation: 1-Hexene and phosphoric acid are added to the solution at ambient temperature.

-

Reaction Execution: The reaction mixture is stirred until the starting materials are consumed, as monitored by GC-MS.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

The Robinson Annulation: A Classic Ring-Forming Strategy

The Robinson annulation is a powerful tool in organic synthesis for the formation of six-membered rings.[14][15][16][17][18] It involves a tandem Michael addition and intramolecular aldol condensation. While not a direct synthesis of the parent this compound, it is a key method for constructing substituted tetralone derivatives.

Mechanism of the Robinson Annulation

The reaction sequence is as follows:[14][15][16]

-

Michael Addition: A ketone enolate undergoes a Michael (conjugate) addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). This forms a 1,5-dicarbonyl compound.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation. A new enolate is formed, which attacks the other carbonyl group to form a six-membered ring. Subsequent dehydration yields the α,β-unsaturated cyclic ketone.

Diagram: The Robinson Annulation Pathway

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. Tetralin - Wikipedia [en.wikipedia.org]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. CN101337872A - Method for synthesizing tetralone by liquid-phase catalytic oxidation of tetralin - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Tetralone synthesis [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. Robinson Annulation | NROChemistry [nrochemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. fiveable.me [fiveable.me]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

2-Tetralone: A Cornerstone Precursor for Complex Molecular Architectures

An In-depth Technical Guide for Synthetic and Medicinal Chemists

Foreword

In the landscape of organic synthesis, certain molecular scaffolds distinguish themselves not by their own complexity, but by the vast potential they unlock. 2-Tetralone, or 3,4-dihydronaphthalen-2(1H)-one, is a paramount example of such a foundational precursor.[1] Its unique fusion of a reactive ketone within a bicyclic aromatic framework provides a rich playground for synthetic manipulation, serving as a critical starting point for a diverse array of pharmaceuticals and natural products.[2][3] This guide moves beyond a simple recitation of reactions; it aims to provide a senior scientist’s perspective on the inherent reactivity of the this compound core and how this reactivity can be strategically channeled to construct molecules of significant therapeutic and biological interest. We will explore the causality behind key transformations, present validated protocols, and illustrate the logical flow from this simple precursor to complex target molecules.

The this compound Scaffold: Properties and Intrinsic Reactivity

This compound is a colorless oil and a ketone derivative of tetralin.[1] Its synthetic utility stems from three primary reactive zones: the carbonyl group, the adjacent α-carbons, and the aromatic ring. The interplay between the electron-withdrawing ketone and the electron-donating aromatic system dictates the regiochemical outcomes of many transformations.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molar Mass | 146.189 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.106 g/mL |

| Melting Point | 18 °C |

| Boiling Point | 70–71 °C / 0.25 mmHg |

Data sourced from Wikipedia.[1]

The true power of this compound lies in the predictable and versatile reactivity of its α-protons. Their acidity allows for facile enolate formation, opening the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions directly adjacent to the carbonyl group. This predictable enolate chemistry is the cornerstone of its role as a precursor.

Caption: Core reactive sites of the this compound scaffold.

Foundational Synthetic Transformations

The following sections detail key synthetic methodologies where this compound serves as a pivotal precursor. Each protocol is presented as a self-validating system, grounded in established chemical principles.

α-Functionalization: The Gateway to Substitution

The most common manipulation of the this compound core involves the formation of an enolate followed by reaction with an electrophile. This strategy allows for the precise installation of alkyl, halo, nitro, and other functional groups at the C1 and C3 positions.

Causality: The choice of base and reaction conditions is critical for controlling mono- versus di-alkylation and for preventing unwanted side reactions. For instance, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation, minimizing self-condensation.

Protocol: α-Bromination of 1-Tetralone (Illustrative for Tetralones)

Note: This protocol for the related 1-tetralone demonstrates a common halogenation procedure applicable to the tetralone family. 2-Bromo-1-tetralone derivatives have shown potential as antitumor and antifungal agents.[4]

-

Preparation: Dissolve 1-tetralone (1 equivalent) in a suitable solvent such as ethyl ether or carbon disulfide in a flask equipped with a dropping funnel and a stirrer.[4]

-

Bromination: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature. Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-tetralone derivative.[4] Purification can be achieved via column chromatography or recrystallization.

Caption: General workflow for α-functionalization of this compound.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6] this compound is an excellent substrate for this reaction, where it acts as the enolizable ketone, enabling the construction of a new six-membered ring. This methodology is fundamental to the synthesis of steroids, terpenoids, and other polycyclic natural products.[5][7]

Causality: The reaction sequence is designed to first form a 1,5-dicarbonyl intermediate via Michael addition.[8] The spatial proximity of the two carbonyl groups in this intermediate then thermodynamically favors an intramolecular aldol condensation to form a stable six-membered ring.[9]

Protocol: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone (Illustrative)

Note: This classic protocol illustrates the sequence. In an analogous reaction, this compound would replace 2-methylcyclohexanone to build a tricyclic system.

-

Enolate Formation: In a round-bottom flask, dissolve the ketone (e.g., this compound, 1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of a base such as sodium ethoxide.

-

Michael Addition: Cool the mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1 equivalent). Stir the reaction at room temperature until the Michael addition is complete (monitored by TLC). This forms the 1,5-dicarbonyl intermediate.[7]

-

Aldol Condensation & Dehydration: Heat the reaction mixture to reflux. The base will catalyze the intramolecular aldol condensation, followed by dehydration, to form the α,β-unsaturated cyclic ketone product.[6][7]

-

Workup and Isolation: After cooling, neutralize the reaction with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.

Caption: The two-stage mechanism of the Robinson Annulation.

Asymmetric Synthesis: Accessing Chiral Scaffolds

The creation of stereocenters is paramount in drug development. The carbonyl group of this compound is a prime target for asymmetric reduction to produce chiral tetralols, which are valuable intermediates.[10] Modern catalysis offers powerful solutions, including transition-metal-catalyzed asymmetric hydrogenation and biocatalysis.

Causality: Iridium- and Ruthenium-based catalysts, featuring chiral ligands, create a chiral environment around the ketone, directing the delivery of hydrogen from one face of the carbonyl to produce one enantiomer in high excess.[11][12] This dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) is particularly effective for α-substituted tetralones.[12][13]

Protocol: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation (DKR-AH) of an α-Substituted Tetralone

Note: This protocol is adapted from a method used in the gram-scale synthesis of the breast cancer drug (+)-elacestrant.[12][13]

-

Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the α-substituted tetralone substrate (1 equivalent), the iridium catalyst complex (e.g., [Ir(cod)Cl]₂ with a chiral ligand, specified in the literature), and a base (e.g., tBuONa, 20 mol%).[12]

-

Solvent and Hydrogenation: Add a degassed solvent (e.g., THF). Seal the vessel, remove it from the glovebox, and purge it with high-purity hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 atm H₂).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for the required time (e.g., 12-24 hours). Monitor the reaction for completion by TLC or HPLC.

-

Workup and Isolation: Carefully vent the hydrogen gas. Quench the reaction with a saturated ammonium chloride solution. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting enantioenriched alcohol is purified by column chromatography. High enantiomeric and diastereomeric ratios are typically achieved (>99:1 er, >20:1 dr).[12]

Applications in Pharmaceutical and Natural Product Synthesis

The true measure of a precursor's value is in the complexity and utility of the molecules it helps create. Tetralone derivatives are key structural motifs in a wide range of natural products and serve as scaffolds for drugs targeting various diseases.[2][3][14]

| Compound/Class | Key Reaction from Tetralone | Therapeutic Area / Significance |

| (+)-Elacestrant | α-Arylation, followed by Iridium-catalyzed DKR-AH | FDA-approved oral drug for metastatic breast cancer.[12][13] |

| Sertraline Precursors | Friedel-Crafts Alkylation | Sertraline is a widely used antidepressant (SSRI).[14][15] |

| Nepinalone | α-Functionalization | Pharmaceutical drug intermediate.[1] |

| Aristelegone-A | Friedel-Crafts Acylation, Intramolecular Cyclization | Natural product used in traditional Chinese medicine.[2][16] |

| Alkaloids & Terpenoids | Robinson Annulation, Cyclizations | Broad class of bioactive natural products with antitumor and other activities.[2][7][17] |

| Multifunctional AD Agents | Synthesis of α,β-unsaturated derivatives (Chalcones) | Investigational compounds for Alzheimer's Disease, inhibiting AChE, MAO-B, and Aβ aggregation.[18] |

Conclusion

This compound is far more than a simple bicyclic ketone; it is a master key for unlocking complex molecular designs. Its well-defined and predictable reactivity at the α-carbon, the carbonyl group, and the aromatic ring provides chemists with a reliable and versatile platform. From the elegant construction of fused rings via the Robinson annulation to the precise installation of stereocenters through asymmetric catalysis, the applications of this compound are a testament to the power of fundamental organic reactions in solving modern synthetic challenges. As researchers continue to seek novel molecular entities for medicine and materials science, the humble this compound scaffold will undoubtedly remain a central and indispensable precursor in the synthetic chemist's toolbox.

References

-

This compound. In: Wikipedia. [Link]

-

Thorat, S. S., et al. (2023). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

Robinson annulation. In: Wikipedia. [Link]

-

Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]

-

Various Authors. (2015-2025). Tetralone synthesis. Organic Chemistry Portal. [Link]

- 2-bromo-1-tetralone derivatives.

-

Acevedo-Llanos, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Material Science Research India, 16(3). [Link]

-

Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113-7117. [Link]

-

Wang, Y., et al. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science. [Link]

-

Demirkol, O., et al. (2021). Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101. Chirality, 33(8), 447-453. [Link]

-

Robinson Annulation Mechanism. BYJU'S. [Link]

-

Das, S. (2019). Mechanism for Friedel-Crafts Alkylation in Synthesis of the Precursor of Sertraline. Chemistry Stack Exchange. [Link]

-

Robinson Annulation. ChemTalk. [Link]

-

Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]

-

Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

-

Thorat, S. S., et al. (2023). Total synthesis of natural products containing the tetralone subunit. ResearchGate. [Link]

-

The Robinson Annulation Reaction. Fiveable. [Link]

-

Hussain, S., et al. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical Biology & Drug Design, 88(5), 645-653. [Link]

-

Wang, Y., et al. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. RSC Publishing. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 4. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]

- 7. byjus.com [byjus.com]

- 8. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-tetralone scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data from seminal studies, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives as potential therapeutic candidates.

Introduction: The this compound Scaffold - A Gateway to Diverse Bioactivity

This compound, a bicyclic aromatic ketone, is a key intermediate in organic synthesis and the structural core of numerous biologically active molecules.[1] Its rigid framework and amenability to chemical modification at various positions make it an attractive starting point for the design of novel compounds with tailored pharmacological profiles. Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of therapeutic challenges, from combating cancer and inflammation to fighting infectious diseases.[1][2] This guide will explore the key therapeutic areas where this compound derivatives have shown significant promise.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[3]

Mechanism of Action: Targeting Key Regulators of Apoptosis

Several this compound derivatives have been shown to exert their pro-apoptotic effects by targeting key proteins involved in the regulation of cell death. For instance, β-tetralone has been identified as a dual-targeting agent that interacts with both the MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[4][5]

-

MDM2 Inhibition: MDM2 is a critical negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, this compound derivatives can lead to the stabilization and activation of p53, which in turn can trigger apoptosis.[5]

-

Bcl-w Inhibition: Bcl-w is a member of the anti-apoptotic Bcl-2 family of proteins. Inhibition of Bcl-w by this compound derivatives can disrupt the balance between pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[4][5]

This dual-targeting mechanism provides a robust strategy for inducing cancer cell death.

Quantitative Assessment of Anticancer Potency

The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Derivative Type | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2,6-dihaloarylchalcone | Hela (Cervix) | 3.5 | [6][7] |

| 2,6-dihaloarylchalcone | MCF-7 (Breast) | 4.5 | [6][7] |

| 2-pyrazoline derivative | Hela (Cervix) | > 25 | [6] |

| 2-thioxopyrimidine derivative | Hela (Cervix) | 10.5 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells containing the cells. Include a vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

-

Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Quenching the Inflammatory Cascade

This compound derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the Macrophage Migration Inhibitory Factor (MIF).[10][11] MIF is a pro-inflammatory cytokine that plays a crucial role in various immune and inflammatory responses.[10][11]

Mechanism of Action: Inhibition of MIF Tautomerase Activity

Certain E-2-arylmethylene-1-tetralone derivatives have been demonstrated to bind to the active site of MIF, thereby inhibiting its unique tautomerase enzymatic activity.[4][10][11] This inhibition sets off a cascade of anti-inflammatory effects:

-

Reduced Pro-inflammatory Mediators: Inhibition of MIF leads to a significant reduction in the production of reactive oxygen species (ROS) and nitrite.[10][11]

-

Suppression of NF-κB Activation: The activation of the critical inflammatory transcription factor, NF-κB, is suppressed.[10][11]

-

Decreased Pro-inflammatory Cytokine Expression: Consequently, the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and the chemokine CCL-2 in macrophages is diminished.[10][11]

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of this compound derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [12]

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2D (aminoguanidinium-tetralone) | S. aureus ATCC 29213 | 0.5 | [13] |

| Compound 2D (aminoguanidinium-tetralone) | MRSA-2 | 1 | [13] |

| Spiroisoxazoline derivative 3b | E. coli | 10 | [14] |

| Spiroisoxazoline derivative 3b | B. subtilis | 10 | [14] |

| Spiroisoxazoline derivative 3b | S. aureus | 90 | [14] |

| Ampicillin-bromo-methoxy-tetralone (ABMT) | S. aureus | 32 | [3]|

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. [6][7][10][15] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation. [12] Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture of the test bacterium, pick several colonies and suspend them in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density in the microplate wells (typically 5 x 10^5 CFU/mL).

-

-

Preparation of Antimicrobial Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the stock compound solution to the first well, and serially transferring 100 µL to subsequent wells. [6]3. Inoculation:

-

Add a standardized volume of the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth. This can also be determined by measuring the optical density (OD) using a microplate reader. [12]

-

Conclusion and Future Directions

This compound derivatives have unequivocally demonstrated their potential as a rich source of novel therapeutic agents. Their diverse biological activities, spanning anticancer, anti-inflammatory, and antimicrobial applications, underscore the value of this chemical scaffold in drug discovery. The ability to systematically modify the this compound core allows for the fine-tuning of pharmacological properties, offering a promising avenue for the development of next-generation therapies. Future research should focus on elucidating the structure-activity relationships of these derivatives in greater detail, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates through preclinical and clinical development. The insights and protocols provided in this guide aim to facilitate and accelerate these endeavors.

References

-

Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., ... & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. [Link]

-

Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., ... & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. [Link]

-

Pantouris, G., & Tsoleridis, F. (2020). Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer. Cancers, 12(10), 2821. [Link]

-

Zhang, Q. J., Li, Y. X., Zhang, Y. M., Zhang, Y. B., Li, J., & Li, J. Y. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International journal of molecular sciences, 24(13), 10852. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Al-Abdullah, E. S., Al-Salahi, R., Al-Omar, M. A., & El-Emam, A. A. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules (Basel, Switzerland), 16(4), 3410–3425. [Link]

-

Zhang, Q. J., Li, Y. X., Zhang, Y. M., Zhang, Y. B., Li, J., & Li, J. Y. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International journal of molecular sciences, 24(13), 10852. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Al-Abdullah, E. S., Al-Salahi, R., Al-Omar, M. A., & El-Emam, A. A. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules (Basel, Switzerland), 16(4), 3410–3425. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

Al-Abed, Y., Dabideen, D., Aljabari, B., Valenti, M., Gorn, M., Dicker, D., ... & Miller, E. J. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. The Journal of biological chemistry, 280(44), 36541–36544. [Link]

-

Senter, P. D., Al-Abed, Y., Bucala, R., & Vasan, S. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences of the United States of America, 99(1), 144–149. [Link]

-

Gauni, D. C., Wadhwa, D., & Kumar, D. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 4-13. [Link]

-